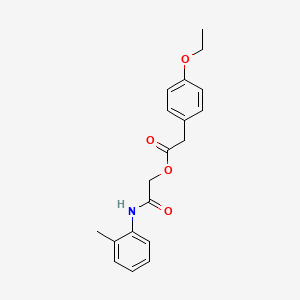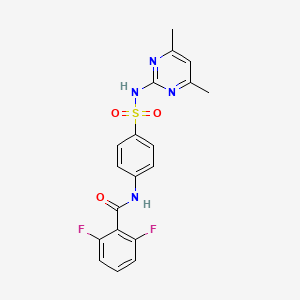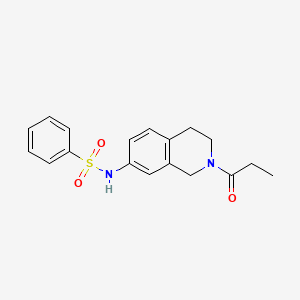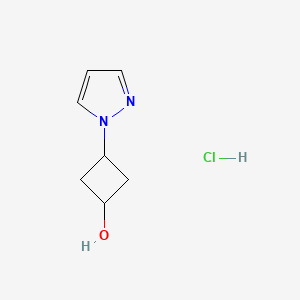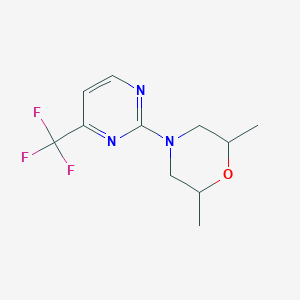
2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine” is a complex organic molecule that contains a morpholine ring and a pyrimidine ring. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholine and pyrimidine rings and the trifluoromethyl group. The trifluoromethyl group is often used in medicinal chemistry because it can enhance the chemical and metabolic stability of pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antitumor activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, which could affect its solubility and stability .科学的研究の応用
Kinase Inhibition and PI3K-AKT-mTOR Pathway
Morpholine derivatives, such as 2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine, have shown significant potential in inhibiting kinases, especially in the context of the PI3K-AKT-mTOR pathway. The structural feature of morpholine enables it to form key hydrogen bonding interactions, offering selectivity in kinase inhibition (Hobbs et al., 2019).
Photophysical Properties and pH-Sensing Applications
Pyrimidine-phthalimide derivatives, including those with morpholine units, exhibit interesting photophysical properties. These properties make them suitable for applications like pH-sensing due to their ability to undergo protonation at nitrogen atoms, leading to dramatic color changes. Such compounds can be used in developing colorimetric pH sensors and logic gates (Yan et al., 2017).
Antimicrobial Activity
Morpholine-based pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties. For instance, some derivatives of 2,6-Dimethyl-4-(4-(trifluoromethyl)pyrimidin-2-yl)morpholine have demonstrated antimicrobial activity against selected bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Evaluation and Molecular Docking
Morpholine-based heterocycles, including some pyrimidine derivatives, have been synthesized and evaluated for their antitumor properties. These compounds have shown promise in inhibiting tumor growth, particularly against specific cancer cell lines. Molecular docking studies support their potential as antitumor agents (Muhammad et al., 2017).
Application in Organic Light-Emitting Diodes (OLEDs)
Morpholine-based pyrimidine derivatives have potential applications in the field of organic light-emitting diodes (OLEDs). Their unique luminescent properties can be utilized in developing efficient and color-tunable OLED materials (Song et al., 2016).
将来の方向性
特性
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-7-5-17(6-8(2)18-7)10-15-4-3-9(16-10)11(12,13)14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXRCEMEBLLVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

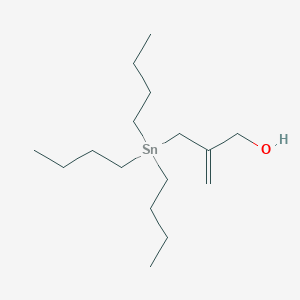
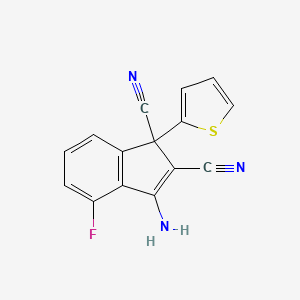
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)
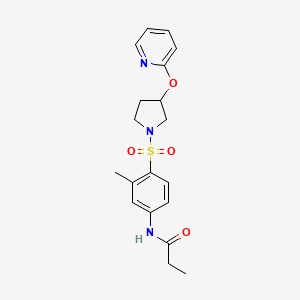
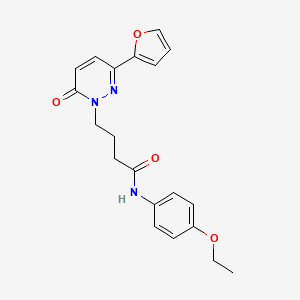
![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)
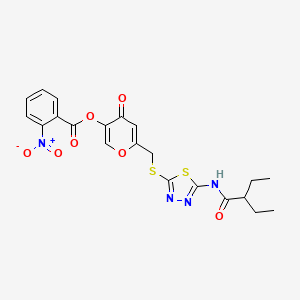
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)

